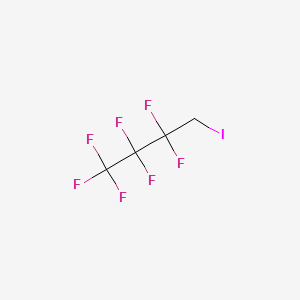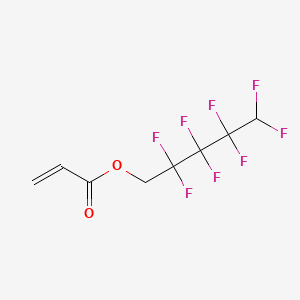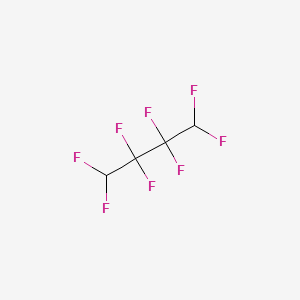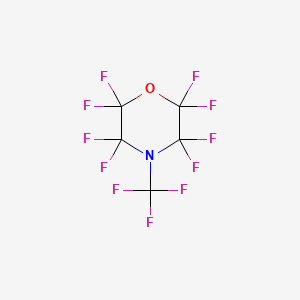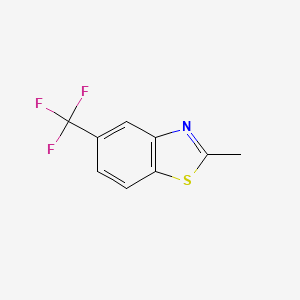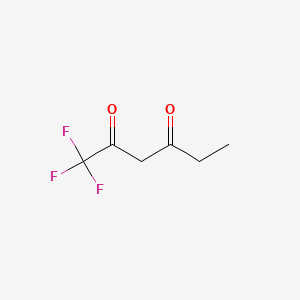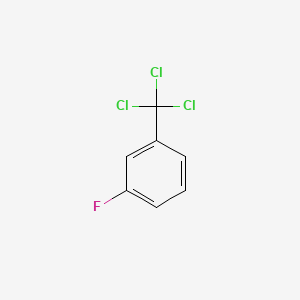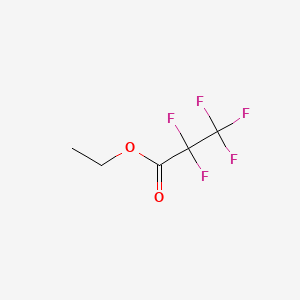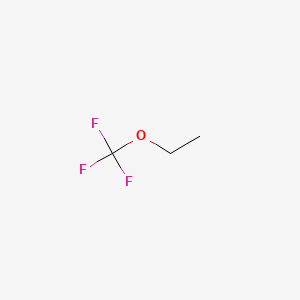
Ethane, (trifluoromethoxy)-
Vue d'ensemble
Description
(Trifluoromethoxy)ethane , also known as ethyl trifluoromethyl ether , has the chemical formula C₃H₅F₃O . It is a colorless, volatile liquid with a molecular weight of approximately 114.07 g/mol . The compound contains a trifluoromethoxy group (-OCF₃) attached to an ethane backbone.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Application in Pharmaceutical Research
Summary of the Application
Ethyl trifluoromethyl ether, also known as trifluoromethoxyethane, is synthesized in pharmaceutical research on a routine basis . About 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications .
Methods of Application
The specific methods of application or experimental procedures for Ethyl trifluoromethyl ether in pharmaceutical research are not detailed in the sources. However, it’s known that fluorine as a substituent in active ingredients plays a significant and increasingly important role .
Results or Outcomes
Currently, about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom . The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group (mainly at aromatic rings), followed by aromatic compounds containing an isolated fluorine atom .
Application in Synthesis of Heteroaromatic Trifluoromethyl Ethers
Summary of the Application
Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
Methods of Application
This reagent was easily prepared on a large scale (>100 grams) and is stable in either pure form or as a stock solution .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the sources. However, it’s known that this procedure is attractive for its applicability to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
Application in Materials Engineering
Summary of the Application
Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
Methods of Application
The specific methods of application or experimental procedures for Ethyl trifluoromethyl ether in materials engineering are not detailed in the sources. However, it’s known that many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the sources. However, it’s known that fluorine is now widely used in materials engineering .
Application in Bioactives
Summary of the Application
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .
Methods of Application
The specific methods of application or experimental procedures for Ethyl trifluoromethyl ether in bioactives are not detailed in the sources. However, it’s known that fluorine as a substituent in active ingredients plays a significant and increasingly important role .
Application in Agricultural Chemicals
Summary of the Application
Many fluorine-containing physiologically active compounds are also employed as agricultural chemicals .
Methods of Application
The specific methods of application or experimental procedures for Ethyl trifluoromethyl ether in agricultural chemicals are not detailed in the sources. However, it’s known that currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .
Results or Outcomes
The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group (mainly at aromatic rings), followed by aromatic compounds containing an isolated fluorine atom . However, according to the 12th and 13th edition of the pesticide manual only five pesticides containing OCF3-groups are so far registered .
Propriétés
IUPAC Name |
trifluoromethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2-7-3(4,5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFXWAIPNKSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073926 | |
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane, (trifluoromethoxy)- | |
CAS RN |
690-22-2 | |
| Record name | Ether, ethyl trifluoromethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 690-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



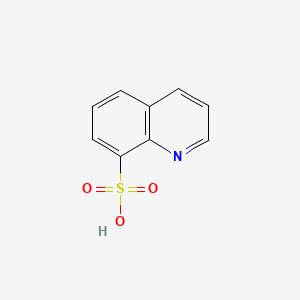

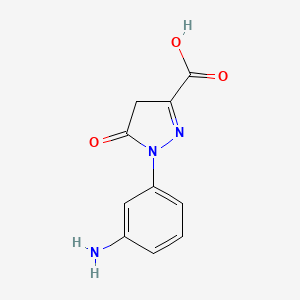
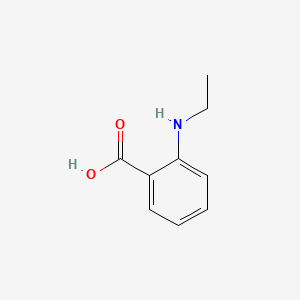
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)
